![molecular formula C15H15N3O3 B2936575 3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one CAS No. 1020252-56-5](/img/structure/B2936575.png)
3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one
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Overview
Description
The compound “3-(Tert-butyl)-2-methyl-6-nitroindeno[3,2-c]pyrazol-4-one” is a complex organic molecule that likely contains a pyrazole ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules and have applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
The research conducted by Castillo et al. (2009) and Portilla et al. (2011) illustrates the compound's utility in understanding molecular structures through X-ray crystallography. The studies reveal how different substituents influence the molecular packing, hydrogen bonding, and supramolecular architectures in solid-state chemistry. For instance, Castillo et al. (2009) explored the unexpected isomorphisms and hydrogen-bonded supramolecular structures in zero, one, and two dimensions of related pyrazole derivatives, highlighting the versatility of such compounds in the study of molecular assembly and structural chemistry (Castillo et al., 2009). Similarly, Portilla et al. (2011) discussed the π-stacked chain and sheet formations due to hydrogen bonding in related compounds, providing insights into the intermolecular interactions governing solid-state structures (Portilla et al., 2011).
Reactivity and Synthetic Applications
The work of Ivanov (2021) on the synthesis of 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones exemplifies the compound's role in synthetic chemistry. By modifying the nitro and tert-butyl groups, researchers can study the effects of electronic and steric factors on reactivity, providing a foundation for developing new synthetic methodologies (Ivanov, 2021).
Spectroscopic and Computational Studies
The synthesis and characterization of Schiff bases involving similar compounds, as investigated by Cuenú et al. (2018), underscore the compound's importance in spectroscopic and computational chemistry. Their research bridges the gap between experimental data and theoretical models, offering a comprehensive understanding of molecular vibrations and electronic structures (Cuenú et al., 2018).
Environmental and Material Science Applications
The study on the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair by Theuergarten et al. (2012) illustrates the potential environmental applications of such compounds. Their research demonstrates how these compounds can be used for CO2 capture and conversion, addressing critical issues in environmental chemistry (Theuergarten et al., 2012).
Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active compounds . Pyrazole derivatives have been known to interact with a variety of targets, including enzymes like serine/threonine kinases and NADPH-dependent reductases .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Related compounds have been shown to be involved in the map kinase signal transduction pathway .
Result of Action
Compounds with similar structures have been shown to have a wide range of physiological and pharmacological activities .
properties
IUPAC Name |
3-tert-butyl-2-methyl-6-nitroindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)14-11-12(16-17(14)4)9-6-5-8(18(20)21)7-10(9)13(11)19/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAMVENKOQSMFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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